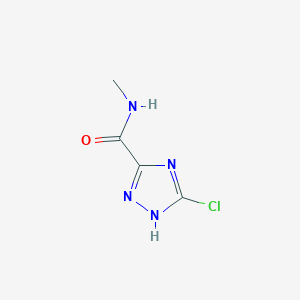
3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide
Descripción general
Descripción
3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the CAS Number: 1232800-16-6 and a molecular weight of 160.56 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a solid substance at room temperature . Its molecular weight is 160.56 .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
1,2,4-Triazoles, including derivatives like our compound of interest, are prominent in the pharmaceutical industry due to their structural similarity to the amide bond, which is prevalent in many drugs. They are used in the synthesis of various medicinal compounds, such as anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics . The chloro and carboxamide groups in “3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide” could potentially enhance its bioactivity, making it a candidate for drug development.
Agricultural Chemistry
Triazole derivatives are known to exhibit fungicidal properties, making them valuable in agricultural chemistry for protecting crops against fungal infections. They can be formulated into pesticides that safeguard food production without harming the crops themselves .
Material Science
The stability and aromatic character of 1,2,4-triazoles make them suitable for applications in material science. They can be incorporated into polymers to improve material properties such as thermal stability and mechanical strength .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,4-triazoles can act as building blocks for creating larger, complex structures through hydrogen bonding and other non-covalent interactions. This is crucial for developing new materials with specific functions .
Chemical Biology and Bioconjugation
The triazole ring can serve as a linker in bioconjugation, connecting biomolecules to other chemical entities. This is particularly useful in chemical biology for studying biological processes or creating targeted therapies .
Fluorescent Imaging
Due to their strong dipole moment and ability to participate in hydrogen bonding, triazole derivatives can be used in fluorescent imaging. They can be attached to molecules or structures of interest, allowing researchers to visualize biological processes in real time .
Organic Synthesis
1,2,4-Triazoles are used as intermediates in organic synthesis, aiding in the construction of complex molecules. Their high chemical stability and reactivity under various conditions make them versatile tools for chemists .
Antimicrobial and Antitubercular Agents
Research has shown that 1,2,4-triazole derivatives exhibit comprehensive biological activities, including antimicrobial and antitubercular effects. This makes them potential candidates for developing new treatments against resistant strains of bacteria and tuberculosis .
Propiedades
IUPAC Name |
5-chloro-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVCFTFVLRFCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



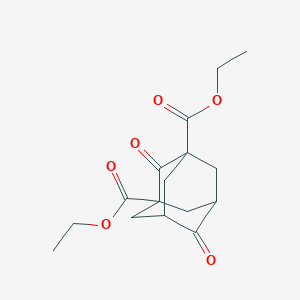


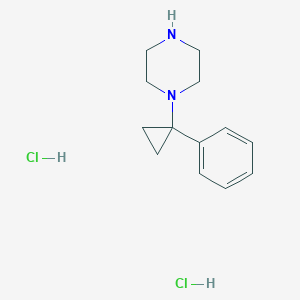

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)
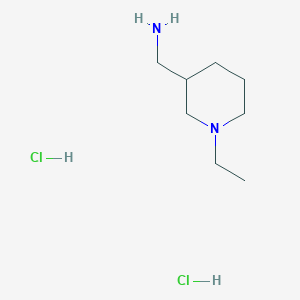
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)
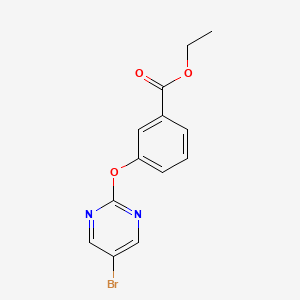

![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)